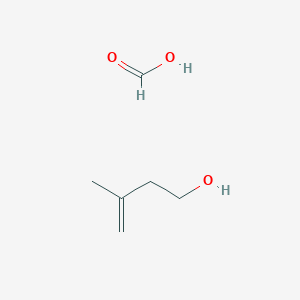
3-Buten-1-ol, 3-methyl-, formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-1-ol, 3-methyl-, formate: is an organic compound with the molecular formula C6H10O2 . It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is esterified with formic acid. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Prins Reaction: One of the primary methods for synthesizing 3-methyl-3-buten-1-ol involves the Prins reaction between formaldehyde and isobutene in the presence of a catalyst like HZSM-5 and supercritical CO2.
Isomerization Reaction: Another method involves the isomerization of isoprene alcohol using a granular Raney nickel type metal alloy catalyst.
Industrial Production Methods: Industrial production of 3-methyl-3-buten-1-ol often involves large-scale Prins reactions or isomerization processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-3-buten-1-ol can undergo oxidation reactions to form various aldehydes and ketones.
Substitution: It can participate in substitution reactions, especially with halogens, to form halogenated derivatives.
Condensation: This compound can react with aldehydes and ketones on silica gel or Al2O3 surfaces to form derivatives of di- and tetrahydropyrans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Condensation: Silica gel or Al2O3 surfaces are used as catalysts for condensation reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: Halogenated derivatives.
Condensation: Di- and tetrahydropyrans.
Scientific Research Applications
Chemistry: 3-methyl-3-buten-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the uptake kinetics of unsaturated alcohols into sulfuric acid solutions, which has implications for atmospheric chemistry .
Medicine: While not directly used as a drug, its derivatives are explored for potential therapeutic applications .
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action for 3-methyl-3-buten-1-ol involves its reactivity with various chemical species. For instance, in the Prins reaction, the alkaline sites of the catalyst extract the α-H on isobutene to generate olefin carbon negative ions, while supercritical CO2 activates formaldehyde to carbon positive ions . These ions then combine to form the desired product .
Comparison with Similar Compounds
3-Methyl-3-buten-1-ol: The parent compound, which is a hemiterpene alcohol.
3-Methyl-3-butenyl acetate: An ester derivative used in fragrances.
1-Butanol, 3-methyl-:
Uniqueness: 3-methyl-3-buten-1-ol, formate is unique due to its esterified form, which imparts different chemical properties and reactivity compared to its parent alcohol and other derivatives .
Properties
CAS No. |
60044-31-7 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
formic acid;3-methylbut-3-en-1-ol |
InChI |
InChI=1S/C5H10O.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,1,3-4H2,2H3;1H,(H,2,3) |
InChI Key |
GNPTUAKDIIAFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















